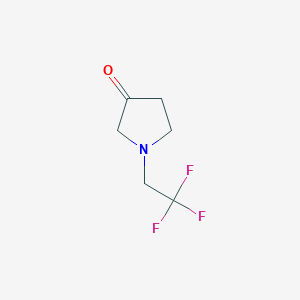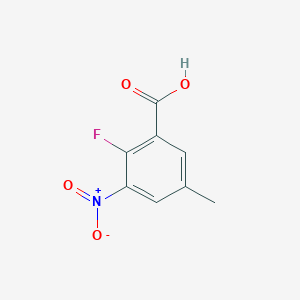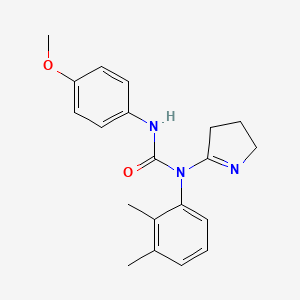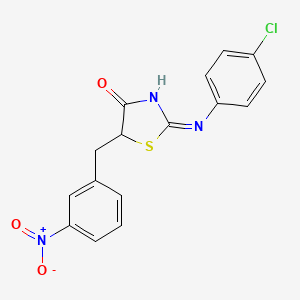
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one is a fluorinated organic compound with the molecular formula C6H8F3NO. This compound is characterized by the presence of a trifluoroethyl group attached to a pyrrolidin-3-one ring.
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one typically involves the reaction of pyrrolidin-3-one with 2,2,2-trifluoroethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the pyrrolidin-3-one acts as a nucleophile attacking the trifluoroethyl halide .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one exerts its effects is primarily through its interaction with biological targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)pyrrolidin-3-one can be compared with other similar compounds, such as:
N-ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochloride: This compound has a similar trifluoroethyl group but differs in its amine functionality, which can lead to different reactivity and applications.
2,5-dihydro-1H-pyrrole-1-carboxylate:
The uniqueness of this compound lies in its specific combination of the trifluoroethyl group and the pyrrolidin-3-one ring, which imparts distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-10-2-1-5(11)3-10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKYYRLEODZXNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-methyl-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2688639.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate](/img/structure/B2688640.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2688643.png)
![1-(4-Butoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2688645.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-3-(2-chloro-6-fluorophenyl)propanamide](/img/structure/B2688648.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B2688652.png)
![6-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1,3-benzothiazole](/img/structure/B2688653.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2688655.png)
![Di-tert-butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B2688656.png)
![4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2688658.png)

